molecular formula C6H12ClNOS B2549985 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride CAS No. 89531-05-5

3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride

Cat. No.: B2549985
CAS No.: 89531-05-5
M. Wt: 181.68
InChI Key: FIGMVBLOYDJEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, which is a sulfur-containing five-membered ring, and is substituted with amino and dimethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2,5-dimethylthiophene: Similar structure but lacks the carbonyl group.

    4,4-dimethyl-2-thioxo-1,3-thiazolidin-3-one: Contains a thiazolidine ring instead of a thiophene ring.

    2-amino-4,4-dimethylthiazolidine: Similar but with a thiazolidine ring.

Uniqueness

3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride is unique due to the combination of its thiophene ring, amino group, and dimethyl substitution, which confer specific chemical and physical properties that may not be present in similar compounds.

Properties

IUPAC Name

3-amino-4,4-dimethylthiolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGMVBLOYDJEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=O)C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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